Home > Products > Screening Compounds P147483 > 2-(Azetidin-3-yl)-N,N-dimethylethanamine
2-(Azetidin-3-yl)-N,N-dimethylethanamine -

2-(Azetidin-3-yl)-N,N-dimethylethanamine

Catalog Number: EVT-13276266
CAS Number:
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Azetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidine derivatives. These compounds are characterized by a four-membered saturated heterocyclic structure, which includes nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

The compound can be classified as an amine due to the presence of the dimethylamino group, and it is categorized under azetidine derivatives based on its structural framework. Azetidines are known for their diverse biological activities, making them important in drug discovery and development. The synthesis and study of such compounds have been documented in various scientific literature, highlighting their relevance in pharmacology and organic chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Azetidin-3-yl)-N,N-dimethylethanamine can be achieved through several methodologies:

  1. One-Pot Synthesis: A straightforward approach involves a one-pot reaction where an azetidine precursor undergoes nucleophilic substitution with N,N-dimethylaminoethanol. This method is advantageous due to its simplicity and efficiency, allowing for the formation of the desired compound without the need for extensive purification steps .
  2. Cyclization Reactions: Another method involves the cyclization of suitable precursors under acidic or basic conditions to form the azetidine ring. This approach often requires careful control of reaction conditions to optimize yields and purity .
  3. Strain Release Method: Utilizing the strain-release mechanism inherent in azetidine formation can enhance yields when reacting with secondary amines. This method capitalizes on the favorable thermodynamic properties associated with forming five-membered rings from azetidines .
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(Azetidin-3-yl)-N,N-dimethylethanamine is C7H16N2C_7H_{16}N_2. The structure consists of an azetidine ring with a dimethylamino group attached to an ethyl chain.

  • Molecular Weight: Approximately 128.22 g/mol
  • Structural Features: The azetidine ring contributes to unique steric and electronic properties, which influence its reactivity and interaction with biological targets.

Visualization

A graphical representation of the molecular structure can be constructed using molecular modeling software, showing the spatial arrangement of atoms, bond angles, and torsional strains.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-(Azetidin-3-yl)-N,N-dimethylethanamine is primarily characterized by nucleophilic substitutions and cycloadditions:

  1. Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can act as a nucleophile, allowing for further functionalization at electrophilic centers.
  2. Cycloaddition Reactions: The azetidine structure can participate in cycloaddition reactions, particularly with electron-deficient alkenes or alkynes, leading to complex polycyclic systems that may exhibit enhanced biological activity .
Mechanism of Action

Process and Data

The mechanism by which 2-(Azetidin-3-yl)-N,N-dimethylethanamine exerts its effects typically involves interaction with specific receptors or enzymes within biological systems:

  1. Receptor Binding: The compound may interact with nicotinic acetylcholine receptors or other targets within the central nervous system, influencing neurotransmitter release and signaling pathways.
  2. Enzyme Inhibition: It may also inhibit certain enzymes involved in metabolic pathways, thus altering physiological responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or solid depending on purity.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Boiling Point: Data suggest a boiling point around 150 °C under standard atmospheric conditions.
  • Stability: Relatively stable under normal conditions but may decompose at elevated temperatures or in acidic environments.
Applications

Scientific Uses

The compound has significant potential applications in various fields:

  1. Pharmaceutical Development: As a building block in synthesizing more complex molecules for drug discovery.
  2. Neuroscience Research: Investigated for its potential effects on neurotransmission and cognitive function.
  3. Combinatorial Chemistry: Used as a scaffold for generating diverse libraries of compounds for screening against various biological targets .
Introduction to 2-(Azetidin-3-yl)-N,N-dimethylethanamine in Medicinal Chemistry

2-(Azetidin-3-yl)-N,N-dimethylethanamine is a bioactive small molecule featuring a strained four-membered azetidine ring linked to a dimethylaminoethyl side chain. This structural motif combines conformational rigidity with pharmacophoric elements critical for central nervous system (CNS) drug design. The azetidine ring enhances metabolic stability and three-dimensionality compared to larger N-heterocycles, while the tertiary amine provides a cationic center essential for receptor interactions [1] [9]. Its emergence reflects medicinal chemistry’s strategic shift toward aliphatic heterocycles to improve physicochemical properties and target engagement.

Table 1: Key Chemical Properties of 2-(Azetidin-3-yl)-N,N-dimethylethanamine

PropertyValue/DescriptorSignificance in Drug Design
Core StructureAzetidine + dimethylaminoethylCombines ring strain with cationic center
Molecular Weight~142 g/mol (base compound)Favorable for BBB penetration (<500 Da threshold)
pKa (tertiary amine)Estimated ~9-10Protonatable at physiological pH
LogP (predicted)~1.0-1.5Balanced lipophilicity for membrane permeation
Hydrogen Bond Acceptors2 (N-azetidine, tertiary N)Moderate H-bonding potential
Rotatable Bonds3Conformational flexibility control

Historical Context and Discovery Pathways in Azetidine-Based Drug Development

Azetidine chemistry evolved significantly in the late 20th century, transitioning from synthetic curiosities to privileged scaffolds. Early synthetic challenges—particularly the ring strain (~25 kcal/mol) and susceptibility to nucleophilic ring-opening—limited medicinal applications [1]. Advances in protective group strategies (e.g., Boc-protection) and ring-closing methodologies (e.g., intramolecular SN2 reactions) enabled efficient large-scale synthesis of 3-substituted azetidines. The discovery of naturally occurring azetidine-2-carboxylic acid as a proline analog highlighted biological relevance, spurring interest in pharmacological applications [1].

Compared to larger saturated heterocycles (e.g., piperidines), azetidines offer distinct advantages:

  • Reduced Lipophilicity: Azetidine’s cLogP is ~0.5 units lower than pyrrolidine analogs, improving aqueous solubility [1].
  • Enhanced Metabolic Stability: Stronger C–N bonds and reduced ring flexibility decrease susceptibility to oxidative metabolism by cytochrome P450 enzymes.
  • Vector Control: Defined exit vectors from the 3-position enable precise spatial orientation of pharmacophores [1].

These properties positioned azetidines as alternatives to piperazines and morpholines in CNS drug design, exemplified by derivatives in clinical trials for neuropsychiatric disorders [6] [7].

Pharmacological Significance as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

The compound’s dimethylaminoethyl side chain functions as a critical cation head, mimicking the protonated amine of acetylcholine. This allows electrostatic interaction with conserved residues in the nAChR ligand-binding domain (e.g., TrpB and TyrC2 loops). The azetidine nitrogen acts as a hydrogen bond acceptor, augmenting affinity through complementary binding pocket interactions [9].

Structure-activity relationship (SAR) studies of analogs reveal:

  • Essential Cationic Center: Quaternary ammonium or protonated tertiary amines (e.g., –N⁺(CH₃)₃) are indispensable for high affinity. Neutral analogs show >100-fold reduced activity [9].
  • Optimal Linker Length: 2-3 atom spacers between azetidine and cationic center maximize potency. Shorter chains limit conformational adaptability; longer chains increase entropic penalties [9].
  • Ring Substitution Tolerance: Fluorination at the azetidine 3-position maintains affinity while modulating lipophilicity and BBB penetration [2] [9].

Table 2: nAChR Binding Affinities (Ki) of Structural Analogs

CompoundR Groupα4β2 nAChR Ki (nM)Selectivity vs. α7
2-(Azetidin-3-yl)-N,N-dimethylethanamineH (reference)24–32>100-fold
3-Fluoro analog3-F45>100-fold
N,N-Diethyl variant–N(CH₂CH₃)₂210>50-fold
Ethylene linker–CH₂CH₂N(CH₃)₂32>100-fold
Propylene linker–CH₂CH₂CH₂N(CH₃)₂98>50-fold

This SAR profile underpins the compound’s utility as a α4β2* nAChR partial agonist, with potential applications in depression, cognitive enhancement, and addiction [9].

Role in Hybrid/Twin Drug Design Strategies for CNS-Targeted Therapeutics

The molecule serves as a versatile building block in "twin drug" architectures—hybrids linking two pharmacophores via covalent fusion. Three design modalities exploit its features:

  • "No Linker" Fusion: Direct conjugation of two cationic azetidine units through their ring carbons. Example: Symmetric bis-azetidine dimers targeting dual nAChR subtypes [9].
  • "Overlap" Hybridization: Shared azetidine ring between distinct pharmacophores. Example: Conjugation with pyridine ethers to yield compounds like BPC-17a (α4β2* Ki = 0.188 nM), where the azetidine serves as both H-bond acceptor and conformational constraint [9].
  • Peripheral Hybridization: Azetidine as a terminal module appended to scaffolds with complementary mechanisms. Example: Integration into 5,7-dihydro-pyrrolopyridine derivatives for schizophrenia (Patent US20210309659A1), leveraging azetidine’s polarity reduction versus piperidine [6].

Table 3: Therapeutic Applications of Azetidine-Containing Hybrids

Hybrid StructureTherapeutic TargetMechanistic Role of Azetidine
Azetidine-Pyridyl Ethersα4β2 nAChR (depression)Cation head + H-bond acceptor
5,7-DHP-azetidine conjugatesD2/5-HT2A (schizophrenia)Polarity modulator for BBB penetration
Imidazopyridine-azetidineNeuroinflammation (Alzheimer’s)Conformational restraint + solubility enhancer

These designs address BBB permeability challenges by:

  • Optimizing molecular weight (<450 Da) and lipophilicity (cLogP 2–4) [8] [10].
  • Minimizing P-glycoprotein recognition through reduced hydrogen bond donors (<2) [10].
  • Enabling active transport via choline-mimicry of the dimethylaminoethyl group [9].

The compound exemplifies rational fragment-based design for CNS therapeutics, balancing target engagement with neuropharmacokinetic requirements [6] [9].

Properties

Product Name

2-(Azetidin-3-yl)-N,N-dimethylethanamine

IUPAC Name

2-(azetidin-3-yl)-N,N-dimethylethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3

InChI Key

WMXOYGGQFXYTNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.